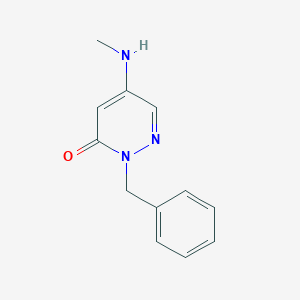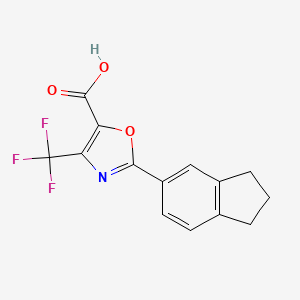
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, also known as TIOCA, is a chemical compound that has been used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cancer cell growth and inflammation. It has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different scientific studies. It has been found to decrease the levels of certain inflammatory cytokines in animal models, suggesting that it has anti-inflammatory effects. Additionally, this compound has been shown to decrease the levels of certain enzymes involved in cancer cell growth, indicating that it has potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid in lab experiments is its potential as a therapeutic agent. Its ability to inhibit cancer cell growth and inflammation makes it a promising candidate for further research. However, one limitation is that the synthesis method is complex and requires expertise in organic synthesis, making it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies could investigate the mechanism of action of this compound and its effects on different signaling pathways. Another area of research could involve modifying the structure of this compound to improve its efficacy and reduce any potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic properties in various scientific fields. Its ability to inhibit cancer cell growth and inflammation, as well as its neuroprotective effects, make it a promising candidate for further research. While the synthesis method is complex, this compound has several advantages as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Synthesemethoden
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents to form the final product. The process is relatively complex and requires expertise in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has been studied for its potential therapeutic properties in various scientific fields, including cancer research, neuroprotection, and anti-inflammatory effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson’s and Alzheimer’s, as well as anti-inflammatory effects that could be useful in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-10(13(19)20)21-12(18-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVHJKKXCZJZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC(=C(O3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylpropanamide](/img/structure/B6628310.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6628327.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)
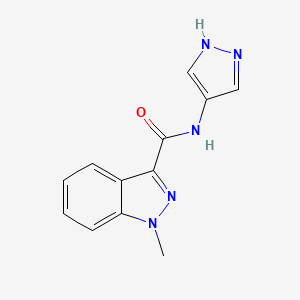
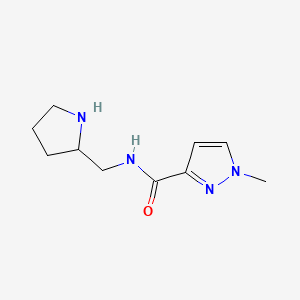
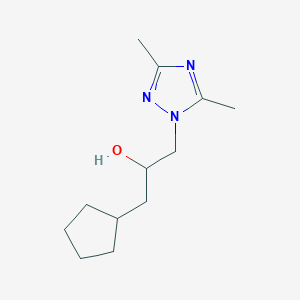
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)


![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)
